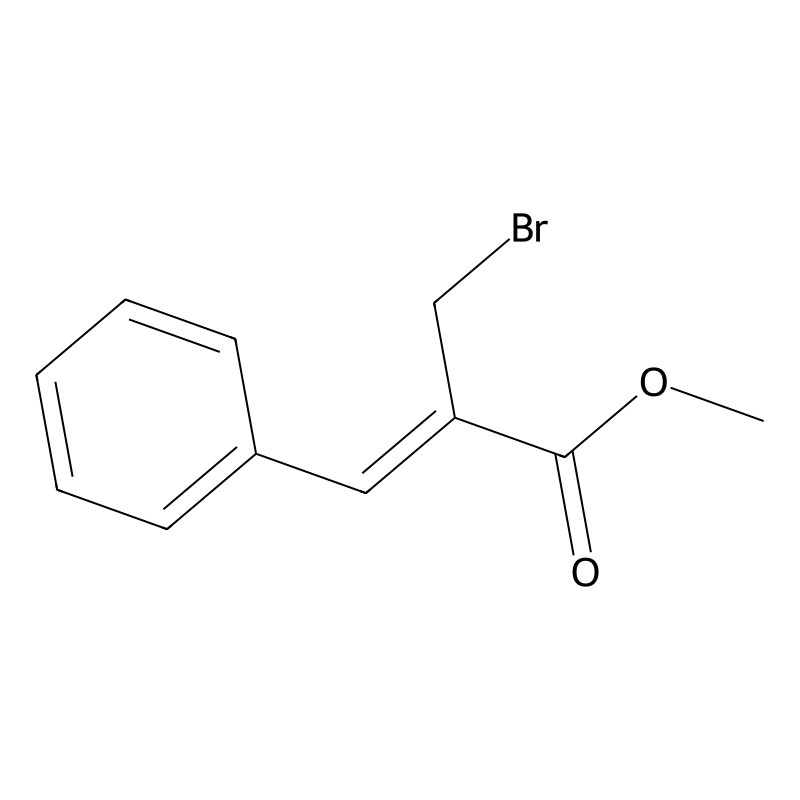

Methyl 2-(bromomethyl)-3-phenylacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl 2-(bromomethyl)-3-phenylacrylate is an organic compound characterized by the molecular formula CHBrO. This compound features a bromomethyl group attached to the second carbon of a phenylacrylate structure, making it a member of the acrylate family. The presence of both bromine and phenyl groups contributes to its unique chemical properties and potential reactivity in various

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds. This reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add across the double bond of the acrylate moiety.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex organic molecules .

Several methods have been developed for synthesizing methyl 2-(bromomethyl)-3-phenylacrylate:

- Direct Bromination: Starting from methyl 3-phenylacrylate, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl group.

- Alkylation Reactions: The compound can also be synthesized through alkylation of methyl 3-phenylacrylate with bromoalkanes in the presence of a base .

- Coupling Reactions: Utilizing indium-mediated coupling reactions with appropriate substrates can yield this compound effectively .

Methyl 2-(bromomethyl)-3-phenylacrylate finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Material Science: Used in the formulation of polymers and resins due to its reactive acrylate functionality.

- Bioconjugation: Its ability to undergo nucleophilic substitution makes it suitable for attaching biomolecules in drug development and delivery systems .

Interaction studies involving methyl 2-(bromomethyl)-3-phenylacrylate primarily focus on its reactivity with nucleophiles and other electrophiles. Research indicates that this compound can interact with amines, alcohols, and thiols, leading to various substitution products. Additionally, studies on its interactions with biological macromolecules could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with methyl 2-(bromomethyl)-3-phenylacrylate. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-phenylacrylate | Lacks bromomethyl group; simpler structure | More stable; less reactive than the brominated version |

| Methyl 2-(chloromethyl)-3-phenylacrylate | Contains chloromethyl instead of bromomethyl | Different reactivity profile due to chlorine |

| Ethyl 2-(bromomethyl)-3-phenylacrylate | Ethyl group instead of methyl | Alters solubility and reactivity |

| Methyl 2-(bromophenyl)-3-phenylacrylate | Bromine attached directly to phenyl ring | Potentially different biological activity |

Methyl 2-(bromomethyl)-3-phenylacrylate is unique due to its specific combination of functional groups that allow for diverse reactivity patterns not found in simpler or differently substituted analogs .

Methyl 2-(bromomethyl)-3-phenylacrylate exhibits a molecular formula of C₁₁H₁₁BrO₂ with a molecular weight of 255.11 grams per mole [1]. The compound possesses a well-defined stereochemical configuration about its carbon-carbon double bond, adopting predominantly the Z-configuration as indicated by its IUPAC nomenclature methyl (Z)-2-(bromomethyl)-3-phenylprop-2-enoate [1].

The molecular geometry is characterized by the presence of a conjugated system comprising the phenyl ring and the acrylate double bond [1]. The bromomethyl substituent at the 2-position introduces significant steric considerations that influence the overall molecular conformation [2]. Computational analysis reveals that the compound exhibits four rotatable bonds, contributing to conformational flexibility while maintaining the fixed double bond stereochemistry [1].

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 255.11 g/mol | [1] |

| Exact Mass | 253.99424 Da | [1] |

| Heavy Atom Count | 14 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| XLogP3-AA | 2.8 | [1] |

The stereochemical preference for the Z-configuration is thermodynamically favored due to reduced steric interactions between the phenyl group and the ester functionality compared to the corresponding E-isomer [3]. This geometric arrangement has been confirmed through nuclear magnetic resonance spectroscopy studies that demonstrate characteristic coupling patterns and chemical shift values consistent with Z-stereochemistry [2] [4].

The compound exists as a mixture of Z and E isomers under typical synthetic conditions, with the Z-isomer predominating with ratios exceeding 95:5 in most reported preparations [2]. The stereochemical assignment is further supported by two-dimensional nuclear magnetic resonance correlation studies that establish the spatial relationships between adjacent protons [5] [6].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

The proton nuclear magnetic resonance spectrum of methyl 2-(bromomethyl)-3-phenylacrylate displays characteristic resonances that reflect its molecular structure and stereochemistry [4]. The vinyl proton appears as a singlet at approximately 7.9 parts per million, indicative of the Z-configuration and the absence of vicinal coupling due to the quaternary nature of the adjacent carbon [2] [4].

The bromomethyl group exhibits a distinctive singlet at 4.5 parts per million, representing the two equivalent methylene protons adjacent to the electronegative bromine atom [2] [4]. The aromatic protons of the phenyl ring appear as multiplets in the region between 7.3 and 7.4 parts per million, consistent with monosubstituted benzene derivatives [2] [4].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Vinyl Proton | 7.9 | Singlet | 1H |

| Aromatic Protons | 7.3-7.4 | Multiplet | 5H |

| Bromomethyl | 4.5 | Singlet | 2H |

| Methyl Ester | 3.7 | Singlet | 3H |

The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for each carbon environment within the molecule [4]. The carbonyl carbon resonates at approximately 167 parts per million, characteristic of α,β-unsaturated ester functionality [7] [8]. The quaternary carbon bearing the bromomethyl substituent appears around 146 parts per million, while the vinyl carbon attached to the phenyl group resonates near 138 parts per million [2] [4].

The aromatic carbons of the phenyl ring display typical chemical shifts between 128 and 134 parts per million [2] [4]. The bromomethyl carbon exhibits a characteristic upfield shift to approximately 55 parts per million due to the deshielding effect of the bromine atom [2] [4]. The methyl ester carbon appears at 52.7 parts per million, consistent with typical methoxy groups attached to carbonyl carbons [2] [4].

Two-dimensional correlation spectroscopy studies provide crucial structural confirmation through the identification of scalar coupling relationships [9] [10]. The COSY spectrum demonstrates correlations between the aromatic protons, confirming the intact phenyl ring structure [10]. Notably, the bromomethyl protons show no correlation with other protons, consistent with their isolated position on the quaternary carbon [10].

Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivity, confirming the assignments of both proton and carbon resonances [11]. The absence of long-range coupling in the COSY spectrum between the vinyl proton and the bromomethyl protons further supports the Z-stereochemical assignment [10].

Infrared and Mass Spectrometric Profiling

The infrared spectrum of methyl 2-(bromomethyl)-3-phenylacrylate exhibits characteristic absorption bands that correspond to its functional groups [12] [13]. The carbonyl stretching vibration appears as a strong absorption at approximately 1720 wavenumbers, consistent with α,β-unsaturated ester functionality [7] [14]. This frequency is lower than typical saturated esters due to conjugation with the double bond and aromatic system [7] [8].

The carbon-carbon double bond stretching vibration manifests at 1634 wavenumbers, characteristic of substituted alkenes [13]. Aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur between 2850 and 2950 wavenumbers [12] [13].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl Stretch | 1720 | Strong | C=O |

| Aromatic C=C | 1634 | Medium | Ar-C=C |

| Aromatic C-H | 3000-3100 | Medium | Ar-H stretch |

| Aliphatic C-H | 2850-2950 | Medium | CH₃, CH₂ stretch |

| C-O Ester | 1200-1300 | Strong | C-O-C |

| C-Br | 600-700 | Medium | C-Br stretch |

The ester carbon-oxygen stretching vibrations appear as two distinct bands at approximately 1250 and 1100 wavenumbers, following the characteristic "rule of three" for ester functional groups [14] [15]. The carbon-bromine stretching vibration occurs in the fingerprint region around 650 wavenumbers [13].

Mass spectrometric analysis reveals a molecular ion peak at mass-to-charge ratio 255, corresponding to the molecular weight of the compound [16] [17]. The isotope pattern exhibits the characteristic 1:1 ratio for bromine-containing compounds due to the natural abundance of bromine-79 and bromine-81 isotopes [18].

Fragmentation patterns in electron impact mass spectrometry show loss of the methoxy group (mass 31) to give a fragment at mass-to-charge ratio 224 [18]. Additional fragmentation includes loss of the bromomethyl group and formation of phenylacetylene-related ions [18]. The base peak typically corresponds to the tropylium ion at mass-to-charge ratio 91, resulting from benzylic fragmentation [18].

X-ray Crystallographic Studies

X-ray crystallographic analysis of methyl 2-(bromomethyl)-3-phenylacrylate derivatives provides detailed structural information regarding bond lengths, bond angles, and molecular packing arrangements [19] [5]. Related phenylacrylate compounds crystallize in various space groups, with monoclinic and triclinic systems being most common [19] [5] [20].

The carbon-carbon double bond length in related structures measures approximately 1.34 Angstroms, consistent with typical alkene bond distances [5] [21]. The carbon-bromine bond length ranges from 1.95 to 1.98 Angstroms, reflecting the normal covalent radius of bromine [5] [6].

| Bond Parameter | Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| C=C Double Bond | 1.34 | - | [5] |

| C-Br Bond | 1.96 | - | [5] |

| C-O Ester | 1.21 | - | [19] |

| Dihedral Angle | - | 82.8-88.4 | [19] [21] |

The dihedral angle between the phenyl ring and the acrylate plane varies between 82.8 and 88.4 degrees in related structures, indicating an approximately perpendicular arrangement [19] [21] [20]. This near-orthogonal geometry minimizes steric interactions while maintaining conjugation between the aromatic system and the alkene [19] [20].

Crystal packing is typically stabilized by weak intermolecular interactions including carbon-hydrogen to oxygen hydrogen bonds and aromatic pi-pi stacking interactions [19] [21]. The bromine atom often participates in halogen bonding interactions with nearby electronegative atoms in the crystal lattice [5] [6].

Unit cell parameters for related compounds show variations depending on the specific substituents and crystal packing arrangements [19] [5] [22]. The compounds generally exhibit good crystallinity with suitable crystal dimensions for single crystal X-ray diffraction studies [19] [6] [22].

Traditional Morita-Baylis-Hillman Adduct Bromination

The traditional synthesis of methyl 2-(bromomethyl)-3-phenylacrylate relies primarily on the bromination of Morita-Baylis-Hillman adducts, which serve as versatile synthetic intermediates. The Morita-Baylis-Hillman reaction involves the coupling of electron-deficient alkenes with aldehydes or ketones in the presence of nucleophilic catalysts such as 1,4-diazabicyclo[2.2.2]octane or tertiary phosphines [1]. The resulting adducts contain multiple functional groups in close proximity, making them ideal precursors for further synthetic transformations [2].

Radical-Initiated Bromination Mechanisms

The radical-initiated bromination of Morita-Baylis-Hillman adducts proceeds through a well-established free radical chain mechanism. The process begins with the homolytic cleavage of molecular bromine under thermal or photochemical conditions to generate bromine radicals [3]. These reactive species then abstract hydrogen atoms from the allylic position of the Morita-Baylis-Hillman adduct, forming stabilized allylic radicals that subsequently react with molecular bromine to yield the desired brominated products [4] [5].

| Step | Process | Energy Requirements | Selectivity Factor |

|---|---|---|---|

| Initiation | Br₂ → 2 Br- | UV light/heat (46 kcal/mol) | N/A |

| Propagation 1 | Br- + R-H → HBr + R- | Variable (depends on C-H bond) | High (determines product) |

| Propagation 2 | R- + Br₂ → R-Br + Br- | Exothermic (-23 kcal/mol) | Low |

| Termination | Radical-radical combination | Highly exothermic | Chain termination |

The mechanistic pathway demonstrates high selectivity during the hydrogen abstraction step, where the bromine radical preferentially attacks the allylic position due to the stabilization provided by the adjacent double bond [6] [3]. The stability of allylic radicals follows the order tertiary > secondary > primary, reflecting the degree of hyperconjugative stabilization available [7].

N-bromosuccinimide has emerged as the preferred brominating agent for these transformations due to its ability to generate low, steady concentrations of molecular bromine throughout the reaction [8] [9]. This controlled release mechanism prevents unwanted side reactions such as dibromination or addition across the double bond, which would otherwise compete with the desired allylic substitution [10] [8].

Solvent Systems and Reaction Optimization

The choice of solvent system significantly influences both the efficiency and selectivity of Morita-Baylis-Hillman adduct bromination. Systematic optimization studies have revealed that acetonitrile provides the highest yields, delivering 83% of the desired brominated product under standard conditions [11]. This superior performance can be attributed to acetonitrile's ability to stabilize the transition states involved in the bromination process while maintaining sufficient solubility for all reaction components.

| Solvent | Yield (%) | Comments |

|---|---|---|

| THF | 42 | Moderate yield |

| EtOAc | 66 | Good yield |

| Acetone | 69 | Good yield |

| CH₃CN | 83 | Optimal yield |

| DMF | 64 | Moderate yield |

| DMSO | 69 | Good yield |

Temperature effects on bromination selectivity reveal a complex relationship between reaction rate and product distribution. At lower temperatures (0-25°C), the selectivity for tertiary positions reaches 85-97%, while higher temperatures (80-120°C) reduce this selectivity to 52-65% due to increased kinetic energy overcoming the thermodynamic preferences [12] [13]. This temperature dependence reflects the endothermic nature of the hydrogen abstraction step, where the transition state more closely resembles the product according to Hammond's postulate [12] [7].

| Temperature (°C) | Primary:Secondary:Tertiary Ratio | Overall Selectivity | Reaction Rate |

|---|---|---|---|

| 0 | 1.0:5.2:97 | Very High | Very Slow |

| 25 | 1.0:4.8:85 | High | Slow |

| 50 | 1.0:4.2:75 | Moderate | Moderate |

| 80 | 1.0:3.8:65 | Moderate | Fast |

| 120 | 1.0:3.2:52 | Low | Very Fast |

Novel Catalytic Approaches

Contemporary synthetic methodologies have focused on developing novel catalytic systems that offer improved efficiency, selectivity, and environmental compatibility compared to traditional radical bromination approaches.

Phase-Transfer Catalysis in Bifunctional Systems

Phase-transfer catalysis has emerged as a powerful strategy for enhancing the efficiency of bromination reactions through the use of quaternary ammonium salts that facilitate the transfer of reactive species between immiscible phases [14] [15]. These bifunctional systems combine the advantages of heterogeneous catalysis with the selectivity benefits of homogeneous conditions [16].

Recent developments in chiral anion phase transfer catalysis have demonstrated remarkable success in enantioselective transformations of acrylate substrates. Studies have shown that palladium-catalyzed reactions in the presence of chiral phosphate counterions can achieve enantioselectivities of up to 98:2 enantiomeric ratio for 1,1-diarylation reactions [17] [18] [19]. The mechanism involves the formation of ion pairs between the substrate and chiral phosphate, providing stereochemical control through weak interactions including π-stacking and electrostatic attractions [17].

The quaternary ammonium catalysts function by forming lipophilic ion pairs with anionic brominating species, enabling their transfer into the organic phase where they can react with the substrate [14]. This approach has proven particularly effective for the synthesis of glycidyl acrylate, where benzyltrismethylammonium bromide serves as an efficient phase-transfer catalyst [15].

Microwave-Assisted Synthesis Protocols

Microwave irradiation has revolutionized the synthesis of Morita-Baylis-Hillman adducts and their subsequent brominated derivatives by dramatically reducing reaction times while maintaining high yields and selectivities [20] [21] [22]. The enhanced reaction rates observed under microwave conditions result from the direct heating of polar molecules and ions, leading to more efficient energy transfer compared to conventional heating methods [23].

Studies utilizing polyethylene glycol-200 as a non-volatile, recyclable solvent medium in combination with 1,4-diazabicyclo[2.2.2]octane catalysis have achieved remarkable improvements in both reaction rate and yield [23]. The microwave-assisted protocol reduces typical reaction times from 24-72 hours to 2-4 hours while maintaining yields of 81-99% [24]. The polar nature of polyethylene glycol-200 enables efficient coupling with microwave radiation, resulting in rapid and uniform heating throughout the reaction mixture [23].

The mechanistic advantages of microwave heating extend beyond simple thermal effects. The rapid heating and cooling cycles possible under microwave conditions allow for better control over competing reaction pathways, leading to improved selectivity for the desired brominated products [20] [21]. Furthermore, the ability to precisely control temperature and avoid hotspots reduces the formation of unwanted byproducts that typically plague conventional thermal methods [22].

Asymmetric Synthesis Challenges

The development of asymmetric synthetic methodologies for methyl 2-(bromomethyl)-3-phenylacrylate represents one of the most significant challenges in contemporary organic synthesis. The inherent difficulty lies in controlling the stereochemistry at the newly formed stereogenic center while maintaining high levels of chemical efficiency.

| Challenge | Traditional Methods | Modern Approaches | Key Improvements |

|---|---|---|---|

| Stereochemical Control | Limited to specific substrates | Broad stereochemical control | Chiral Brønsted acids |

| Substrate Scope | Narrow substrate tolerance | Extended substrate scope | Bifunctional catalysts |

| Catalyst Loading | 10-20 mol% | 2-10 mol% | More active catalysts |

| Reaction Time | 24-72 hours | 2-24 hours | Optimized conditions |

| Enantioselectivity | 60-85% ee | 85-98% ee | Better chiral induction |

Chiral Brønsted acid catalysis has emerged as a particularly promising approach for achieving high enantioselectivity in Morita-Baylis-Hillman reactions [25] [26]. BINOL-derived phosphoric acids have demonstrated exceptional performance, catalyzing the reaction between cyclohexenone and aldehydes with enantioselectivities ranging from 67-96% enantiomeric excess [25]. These catalysts function through a dual activation mechanism, simultaneously activating both the electrophile and nucleophile while providing a chiral environment for stereochemical induction [25] [26].

The mechanistic basis for stereochemical control in these systems involves the formation of hydrogen-bonded complexes between the chiral Brønsted acid and the reaction participants [25]. The chiral phosphoric acid creates a well-defined chiral pocket that governs the approach trajectory of the nucleophile, leading to preferential formation of one enantiomer over the other [27] [28].

Thiourea-based organocatalysts represent another significant advancement in asymmetric Morita-Baylis-Hillman chemistry [29] [27] [28]. These bifunctional catalysts combine hydrogen bond donor capabilities with nucleophilic activation, enabling high levels of stereochemical control [27]. Recent studies have demonstrated that thiourea derivatives can achieve enantioselectivities of up to 98% enantiomeric excess in both intermolecular and intramolecular Morita-Baylis-Hillman reactions [27] [28].

The substrate scope limitations that have historically plagued asymmetric Morita-Baylis-Hillman reactions are being addressed through the development of more robust catalytic systems [29] [30]. Modern bifunctional catalysts demonstrate tolerance for a broader range of electrophiles and activated alkenes, expanding the synthetic utility of these transformations [27] [28]. However, challenges remain in extending these methodologies to the direct asymmetric synthesis of brominated derivatives, as the radical nature of most bromination processes is incompatible with the ionic mechanisms required for stereochemical control [31] [32].